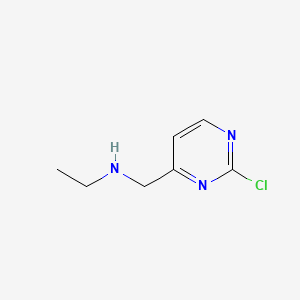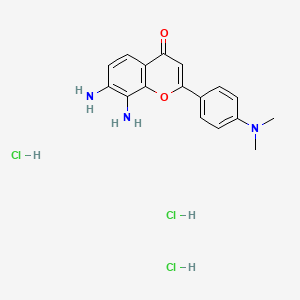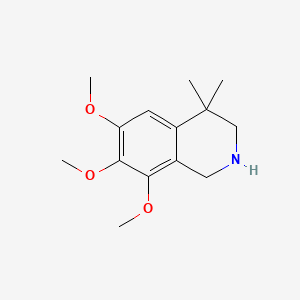![molecular formula C23H23F6N3S B578894 N-[3,5-ビス(トリフルオロメチル)フェニル]-N'-[(1R,2R)-2-(1,3-ジヒドロ-2H-イソインドール-2-イル)シクロヘキシル]チオ尿素 CAS No. 620960-27-2](/img/structure/B578894.png)
N-[3,5-ビス(トリフルオロメチル)フェニル]-N'-[(1R,2R)-2-(1,3-ジヒドロ-2H-イソインドール-2-イル)シクロヘキシル]チオ尿素
説明
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea is a complex organic compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of trifluoromethyl groups and a thiourea moiety, which contribute to its distinctive chemical properties.
科学的研究の応用
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in hydrogen-bonding catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential in drug development, particularly for its unique structural features that may confer specific biological activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
Target of Action
The primary target of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea is the activation of substrates in organic transformations . This compound, developed by Schreiner’s group and often referred to as Schreiner’s thiourea, has played a significant role in the development of H-bond organocatalysts .
Mode of Action
Schreiner’s thiourea operates by activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This unique mode of action allows it to promote a variety of organic transformations .
Biochemical Pathways
It is known that the compound is used extensively in promoting organic transformations , suggesting that it may influence a variety of biochemical pathways.
Result of Action
The primary result of the action of Schreiner’s thiourea is the promotion of organic transformations . By activating substrates and stabilizing developing charges, it facilitates a variety of reactions .
生化学分析
Biochemical Properties
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea plays a crucial role in biochemical reactions, particularly as an organocatalyst. It interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding. This compound is known to activate substrates and stabilize partially developing negative charges, such as oxyanions, in transition states . The interactions primarily involve double hydrogen bonding, which is essential for its catalytic activity.
Cellular Effects
The effects of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect various cell types, leading to changes in cellular activities and functions .
Molecular Mechanism
At the molecular level, N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form hydrogen bonds with substrates and stabilize transition states is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage optimization in experimental settings .
Metabolic Pathways
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical impact .
Transport and Distribution
Within cells and tissues, N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are essential for its biological activity .
Subcellular Localization
The subcellular localization of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-bis(trifluoromethyl)aniline and (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexylamine.
Formation of Thiourea: The key step involves the reaction of these amines with thiophosgene or a similar thiocarbonyl reagent under controlled conditions to form the thiourea linkage.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can target the trifluoromethyl groups or the thiourea linkage.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, often facilitated by the electron-withdrawing trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
類似化合物との比較
Similar Compounds
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use in hydrogen-bonding catalysis.
N-(3,5-Bis(trifluoromethyl)phenyl)-N’-phenylthiourea: Another thiourea derivative with similar applications in catalysis and material science.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea stands out due to its chiral cyclohexyl and isoindoline moieties, which can impart additional stereochemical complexity and specificity in its applications. This makes it particularly valuable in asymmetric synthesis and chiral recognition processes.
特性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)cyclohexyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F6N3S/c24-22(25,26)16-9-17(23(27,28)29)11-18(10-16)30-21(33)31-19-7-3-4-8-20(19)32-12-14-5-1-2-6-15(14)13-32/h1-2,5-6,9-11,19-20H,3-4,7-8,12-13H2,(H2,30,31,33)/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDBBKIWFZMJNT-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F6N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115008 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620960-27-2 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620960-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578814.png)







![Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B578829.png)


![N-[(1S,2S)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B578834.png)
